2-Hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid dihydrochloride
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Overview
Description
The compound “2-Hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid dihydrochloride” is a derivative of 1,2,4-triazole. Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . They are known for their versatile biological properties and are used in the development of various drugs .
Chemical Reactions Analysis
Triazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, form hydrogen bonds in supramolecular chemistry, and undergo various transformations in organic synthesis .Scientific Research Applications
Synthesis of Novel Compounds
Research has demonstrated the utility of related triazole compounds in the synthesis of new macrocyclic and heteromacrocyclic bis(Schiff bases) through various synthetic routes. These novel compounds were achieved with good to excellent yields, showcasing the potential of triazole derivatives in expanding the chemical toolbox for creating complex molecules with potentially unique properties (Ahmed A. M. Ahmed, Ahmed E. M. Mekky, Sherif M. H. Sanad, 2021).
Material Science Applications
Triazole derivatives have been explored for their corrosion inhibition properties on metals in acidic environments. Studies have shown that these compounds can serve as very effective corrosion inhibitors, highlighting their importance in protecting industrial materials and equipment against degradation. The efficiency of such triazole derivatives as corrosion inhibitors opens avenues for their application in material preservation and maintenance (M. Lagrenée, B. Mernari, M. Bouanis, M. Traisnel, F. Bentiss, 2002).
Cancer Research and Chemotherapy
In the realm of medical research, triazole derivatives have shown promise as components of novel silver complexes targeting Thioredoxin Reductase (TrxR) for cancer therapy. These complexes exhibited significant in vitro antitumor activity, outperforming traditional drugs like cisplatin in certain cancer cell lines. This suggests that triazole-based compounds may offer new pathways for the development of chemotherapeutic agents, particularly for challenging cancers such as small-cell lung carcinoma (SCLC) (M. Pellei, C. Santini, Luca Bagnarelli, Miriam Caviglia, P. Sgarbossa, Michele De Franco, M. Zancato, C. Marzano, V. Gandin, 2023).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-hydroxy-2,2-bis(2-methyl-1,2,4-triazol-3-yl)acetic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O3.2ClH/c1-13-5(9-3-11-13)8(17,7(15)16)6-10-4-12-14(6)2;;/h3-4,17H,1-2H3,(H,15,16);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVRPQQKYGBTRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C(C2=NC=NN2C)(C(=O)O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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